2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)acetamide” is a research chemical, not intended for human or veterinary use12. It has a molecular formula of C19H21N7O4 and a molecular weight of 411.42212.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the resources I have.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Metabolism of HIV-1 Protease Inhibitors : A study investigated the metabolism of L-735,524, a potent HIV-1 protease inhibitor, identifying several significant metabolites in human urine through metabolic pathways including glucuronidation, pyridine N-oxidation, and para-hydroxylation. This research highlights the drug's metabolic profile and pathways of elimination, offering insights into its pharmacokinetics and metabolism in humans (Balani et al., 1995).
Pharmacokinetics of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor : Another study examined the effect of ketoconazole on the pharmacokinetics of ABT-384, a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1, in healthy volunteers. The findings contribute to understanding the drug interactions and pharmacokinetic properties of ABT-384, particularly its sensitivity as a substrate of CYP3A (An et al., 2013).
Drug Metabolism and Disposition
- Novel B-Cell Lymphoma-2 Inhibitor Venetoclax : Research on venetoclax, a B-cell lymphoma-2 inhibitor, characterized its absorption, metabolism, and excretion in humans. The study detailed the drug's metabolic pathways and the identification of unusual metabolites, providing valuable information for clinical pharmacology and the development of therapeutic strategies (Liu et al., 2017).
Psychoactive Substances
- Characterization of MT-45 in Drug-Related Deaths : MT-45, a novel synthetic opioid, was characterized in human whole blood via LC-MS/MS and identified in a drug-related death. This study underscores the importance of considering non-traditional drugs in forensic toxicology and drug-related fatality investigations (Papsun et al., 2016).
Safety And Hazards
Zukünftige Richtungen
The future directions or potential applications of this compound are not specified in the available resources.
Please note that this is a very specific and technical request, and the information available online may be limited. For a comprehensive analysis, I would recommend consulting scientific literature or a professional in the field.
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O4/c1-12-14(13(2)30-24-12)10-16(27)23-19-22-15(11-29-19)17(28)25-6-8-26(9-7-25)18-20-4-3-5-21-18/h3-5,11H,6-10H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQOUTBDAZZQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.